2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,5-trimethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-13-6-8-22-12-17(21-19(22)9-13)5-7-20-25(23,24)18-11-15(3)14(2)10-16(18)4/h6,8-12,20H,5,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRCDWSBORASQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The imidazo[1,2-a]pyridine core is then alkylated using an alkyl halide in the presence of a base such as potassium carbonate.
Sulfonamide formation: The final step involves the reaction of the alkylated imidazo[1,2-a]pyridine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The imidazo[1,2-a]pyridine core may also interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest analogs differ in substituent positions, heterocyclic cores, and linker groups. Below is a comparative analysis based on available evidence:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Substituent Position: The 2,4,5-trimethyl vs.
Heterocyclic Core : Replacing imidazo[1,2-a]pyridine with pyrazolo[1,5-a]pyridine (as in ) introduces a different nitrogen atom configuration, which could modulate target selectivity or metabolic stability.
Linker Group : The ethyl linker in the target compound offers flexibility compared to the rigid phenyl group in , possibly affecting molecular conformation in binding pockets.
Hypothesized Pharmacological Implications
While direct pharmacological data for the target compound are absent in the provided evidence, structural trends from analogs suggest:
- Kinase Inhibition : The pyrazolo[1,5-a]pyridine derivatives in are associated with kinase inhibition (e.g., JAK/STAT pathways). The target compound’s imidazo[1,2-a]pyridine core may exhibit similar or divergent activity.
- Sulfonamide Functionality : The benzenesulfonamide group is a hallmark of carbonic anhydrase inhibitors and COX-2 antagonists. Substituent positions (2,4,5 vs. 2,4,6) could fine-tune potency .
Physicochemical Properties
Limited data are available for the target compound. However, the analog in (2,4,6-trimethyl variant) has a molecular weight of 406.5 g/mol, suggesting the target compound may fall in a similar range. Differences in linker groups (ethyl vs. phenyl) likely affect logP values and aqueous solubility.
Biological Activity
The compound 2,4,5-trimethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 296.40 g/mol. The structure features a sulfonamide group attached to a trimethylbenzene and an imidazo[1,2-a]pyridine moiety, which may contribute to its biological properties.
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Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on various enzymes, particularly phosphodiesterases (PDEs). PDE inhibitors are known to play roles in regulating cyclic nucleotide levels, which are crucial for many physiological processes.
- A recent study indicated that similar sulfonamide derivatives exhibited moderate to good inhibitory activities against PDE4, suggesting that our compound may have comparable effects .
- Anti-inflammatory Effects :
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Anticancer Potential :
- Compounds with imidazo[1,2-a]pyridine structures have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The specific mechanisms may involve modulation of signaling pathways related to cell survival and proliferation.
Pharmacological Profile
A summary of the pharmacological activities observed in related compounds can be found in the following table:
| Activity | Description |
|---|---|
| PDE Inhibition | Moderate to strong inhibition observed; potential for anti-inflammatory effects. |
| Anticancer Activity | Induction of apoptosis in various cancer cell lines; modulation of signaling pathways. |
| Cytokine Modulation | Reduction in levels of pro-inflammatory cytokines; potential for treating asthma and allergies. |
Case Studies
- Study on PDE4 Inhibition :
- Anti-inflammatory Effects in Animal Models :
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Cancer Cell Line Studies :
- Research involving imidazo[1,2-a]pyridine derivatives showed that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways, highlighting a possible therapeutic avenue for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
